Sodium d-glucuronate monohydrate Sodium d-glucuronate monohydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16790163
InChI: InChI=1S/C6H10O7.Na.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h1-5,8-11H,(H,12,13);;1H2/q;+1;/p-1
SMILES:
Molecular Formula: C6H11NaO8
Molecular Weight: 234.14 g/mol

Sodium d-glucuronate monohydrate

CAS No.:

Cat. No.: VC16790163

Molecular Formula: C6H11NaO8

Molecular Weight: 234.14 g/mol

* For research use only. Not for human or veterinary use.

Sodium d-glucuronate monohydrate -

Specification

Molecular Formula C6H11NaO8
Molecular Weight 234.14 g/mol
IUPAC Name sodium;2,3,4,5-tetrahydroxy-6-oxohexanoate;hydrate
Standard InChI InChI=1S/C6H10O7.Na.H2O/c7-1-2(8)3(9)4(10)5(11)6(12)13;;/h1-5,8-11H,(H,12,13);;1H2/q;+1;/p-1
Standard InChI Key ICQRTPLATMRWJI-UHFFFAOYSA-M
Canonical SMILES C(=O)C(C(C(C(C(=O)[O-])O)O)O)O.O.[Na+]

Introduction

Chemical Identity and Structural Properties

Sodium D-glucuronate monohydrate (CAS No. 207300-70-7) is the sodium salt of D-glucuronic acid, a uronic acid derived from glucose via oxidation of the sixth carbon atom. Its molecular formula is C6H11NaO8\text{C}_6\text{H}_{11}\text{NaO}_8, corresponding to a molecular weight of 234.14 g/mol . The compound crystallizes as a monohydrate, with the anhydrous form having a molecular weight of 216.14 g/mol . Key structural features include a carboxylate group at the C6 position and four hydroxyl groups, contributing to its high water solubility and reactivity in conjugation reactions .

Table 1: Physicochemical Properties of Sodium D-Glucuronate Monohydrate

PropertyValueSource
Molecular FormulaC6H11NaO8\text{C}_6\text{H}_{11}\text{NaO}_8
Molecular Weight234.14 g/mol
Melting Point134–138°C
Optical Rotation (αD\alpha_D)+21° (c=2 in water)
SolubilityHighly soluble in water
Storage ConditionsAmbient temperature

The compound’s crystal structure is stabilized by hydrogen bonding between the hydroxyl groups and water molecules, while the sodium ion coordinates with the carboxylate group, enhancing its stability under physiological conditions .

Synthetic Methodologies and Isotopic Labeling

The synthesis of sodium D-glucuronate monohydrate has evolved significantly since its initial isolation. A landmark method, reported by Schaffer and Isbell in 1956, involves the reaction of 1,2-O-isopropylidene-D-xylo-dialdopentofuranose with sodium cyanide-C14 to produce barium 1,2-O-isopropylidene-D-glucuronate-6-C14 in 55% yield . Subsequent hydrolysis using cation exchange resins (e.g., Amberlite IR-120H) and neutralization with barium hydroxide yields the crystalline barium salt, which is then converted to sodium D-glucuronate-6-C14 with 92% radiochemical purity .

Key Steps in the Synthesis:

  • Cyanohydrin Formation: The aldehyde group of the dialdopentofuranose intermediate reacts with sodium cyanide-C14, forming a cyanohydrin derivative.

  • Hydrolysis and Lactonization: Acidic hydrolysis cleaves the cyanohydrin to a carboxyl group, followed by lactonization under toluene reflux .

  • Reduction and Purification: Lithium aluminum hydride reduces the lactone to 1,2-O-isopropylidene-D-glucose-6-C14, which is hydrolyzed to D-glucose-6-C14 (84% yield) .

This method remains pivotal for producing isotopically labeled glucuronate, enabling precise tracking of metabolic pathways and drug metabolites in vivo.

Biochemical Applications and Pharmacological Significance

Glucuronidation and Detoxification

Sodium D-glucuronate is integral to glucuronidation, a Phase II metabolic reaction catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes conjugate glucuronic acid to xenobiotics (e.g., drugs, toxins) and endogenous compounds (e.g., bilirubin), enhancing their water solubility for renal excretion . For instance, the anti-cancer drug irinotecan is glucuronidated to form SN-38 glucuronide, reducing its toxicity .

Drug Delivery Systems

The compound’s solubility and biocompatibility make it an ideal candidate for prodrug formulations. By conjugating therapeutic agents to glucuronate, researchers achieve targeted delivery to tissues expressing β-glucuronidase, an enzyme that cleaves the glycosidic bond in acidic environments (e.g., tumor microenvironments) .

Ascorbic Acid Biosynthesis

In humans, D-glucuronic acid is a precursor to L-gulonic acid, which is converted to L-ascorbic acid in non-primate mammals. Although humans lack gulonolactone oxidase, studying this pathway in model organisms provides insights into vitamin C metabolism .

Recent Advances and Research Directions

Recent studies focus on optimizing synthetic yields and exploring novel applications. The 1956 isotopic labeling technique by Schaffer and Isbell laid the groundwork for modern tracer studies, enabling real-time monitoring of glucuronide metabolites in pharmacokinetic analyses. Emerging research investigates the compound’s role in modulating gut microbiota, as certain bacterial strains metabolize glucuronate to produce short-chain fatty acids with anti-inflammatory properties .

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